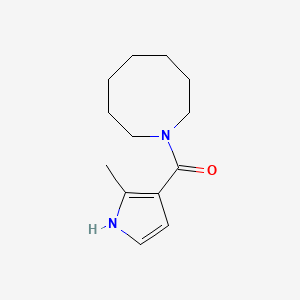![molecular formula C12H23NO2S2 B7584116 4-(2-Methylsulfonylethyl)-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7584116.png)
4-(2-Methylsulfonylethyl)-1-thia-4-azaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylsulfonylethyl)-1-thia-4-azaspiro[5.5]undecane, commonly known as "MSEA-1," is a chemical compound that has been the focus of scientific research in recent years. It belongs to the class of spirocyclic compounds and has been found to have potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of MSEA-1 is not fully understood, but it is believed to act through the inhibition of certain enzymes involved in cellular processes. Specifically, MSEA-1 has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
MSEA-1 has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit the formation of new blood vessels (angiogenesis) that are necessary for tumor growth. MSEA-1 has also been found to have anti-inflammatory effects, which may contribute to its antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MSEA-1 is its broad range of biological activities, which makes it a potentially useful compound for a variety of research applications. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to develop targeted therapies based on this compound.
Direcciones Futuras
There are several potential future directions for research on MSEA-1. One area of interest is the development of more targeted therapies based on its mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MSEA-1, as well as its potential applications in other areas of medicine. Finally, the synthesis of analogs of MSEA-1 may lead to the development of compounds with even greater biological activity and specificity.
Métodos De Síntesis
MSEA-1 can be synthesized by the reaction of 1,4-dithiane-2,5-diol with 1,4-diazabicyclo[2.2.2]octane in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate spirocyclic compound, which is subsequently treated with methylsulfonyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
MSEA-1 has been found to exhibit a range of biological activities, including antitumor, antibacterial, and antifungal properties. It has been studied extensively in the context of cancer research, where it has been shown to inhibit the growth of various cancer cell lines. Additionally, MSEA-1 has been found to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
4-(2-methylsulfonylethyl)-1-thia-4-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S2/c1-17(14,15)10-8-13-7-9-16-12(11-13)5-3-2-4-6-12/h2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCGXOXVPJHROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1CCSC2(C1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1-Ethylpyrazol-4-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7584048.png)
![5-(1-thia-4-azaspiro[5.5]undecane-4-carbonyl)-1H-pyridin-2-one](/img/structure/B7584051.png)
![3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile](/img/structure/B7584056.png)

![Furan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7584066.png)

![1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile](/img/structure/B7584081.png)
![(6-Methylpyridin-3-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7584083.png)
![1-Thia-4-azaspiro[5.5]undecan-4-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7584089.png)
![3-[1-(3-Fluoropropylsulfonyl)pyrrolidin-2-yl]pyridine](/img/structure/B7584097.png)
![5-(1-Thia-4-azaspiro[5.5]undecane-4-carbonyl)pyrrolidin-2-one](/img/structure/B7584103.png)
![N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide](/img/structure/B7584107.png)
![1-[2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7584112.png)

